1-[(2,5-diethoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole
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Overview
Description
1-[(2,5-Diethoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole is a synthetic organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and material sciences
Preparation Methods
The synthesis of 1-[(2,5-diethoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the benzimidazole core with a sulfonyl chloride derivative, such as 2,5-diethoxybenzenesulfonyl chloride, in the presence of a base like triethylamine.
Final Product Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and scalability.
Chemical Reactions Analysis
1-[(2,5-Diethoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, allowing for the introduction of various functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(2,5-Diethoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including infections and cancer.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(2,5-diethoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological macromolecules, such as proteins and enzymes, leading to inhibition or modulation of their activity. The benzimidazole core can intercalate with DNA, disrupting replication and transcription processes, which is particularly relevant in its anticancer activity.
Comparison with Similar Compounds
1-[(2,5-Diethoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole can be compared with other benzimidazole derivatives, such as:
1-[(2,5-Dimethoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole: Similar structure but with methoxy groups instead of ethoxy groups, which may affect its chemical reactivity and biological activity.
1-[(2,4-Dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole: Contains chlorine atoms, which can enhance its electron-withdrawing properties and potentially increase its potency as an antimicrobial agent.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,5-diethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-5-24-15-7-8-18(25-6-2)19(11-15)26(22,23)21-12-20-16-9-13(3)14(4)10-17(16)21/h7-12H,5-6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQCSHWTNQQWFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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